6H-Indolo[2,3-b]quinoxaline-6-ethanamine,N,N,2,3-tetramethyl-

DNA intercalation binding constant sequence selectivity

Procurement of indoloquinoxaline DNA intercalators demands precise structural specification: CAS 180208-84-8 corresponds to the 9-hydroxy analog (9-OH-B220), not the parent B220 (CAS 112228-65-6). Verify molecular identity before ordering to ensure experimental reproducibility. • 9-OH-B220 intercalates into DNA and RNA, enhancing thermal stability of double-helical and triple-helical nucleic acid structures; shifts triplex-to-duplex equilibrium by up to 52.5°C. • The 9-hydroxy substituent produces distinct DNA binding thermodynamics versus parent B220, enabling comparative structure-activity relationship (SAR) campaigns. • Confirm whether the 9-OH analog (CAS 180208-84-8, MW 334.4) or parent B220 (CAS 112228-65-6, MW 318.4) is required for your assay.

Molecular Formula C20H22N4O
Molecular Weight 334.4 g/mol
CAS No. 180208-84-8
Cat. No. B8101857
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6H-Indolo[2,3-b]quinoxaline-6-ethanamine,N,N,2,3-tetramethyl-
CAS180208-84-8
Molecular FormulaC20H22N4O
Molecular Weight334.4 g/mol
Structural Identifiers
SMILESCC1=CC2=C(C=C1C)N=C3C(=N2)C4=C(N3CCN(C)C)C=CC(=C4)O
InChIInChI=1S/C20H22N4O/c1-12-9-16-17(10-13(12)2)22-20-19(21-16)15-11-14(25)5-6-18(15)24(20)8-7-23(3)4/h5-6,9-11,25H,7-8H2,1-4H3
InChIKeyXHSFKJPSEUMXJL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

B220 Compound Identity and Structural Baseline


6H-Indolo[2,3-b]quinoxaline-6-ethanamine,N,N,2,3-tetramethyl- (synonym B220; commonly associated with CAS 112228-65-6, molecular formula C₂₀H₂₂N₄, MW 318.42 g/mol) [1] is a planar tetracyclic indolo[2,3-b]quinoxaline DNA intercalator bearing a dimethylaminoethyl side chain at the N6 position and methyl groups at C2 and C3. The compound was first disclosed in WO87/04436 as part of a series of indoloquinoxalines exhibiting antiviral activity against herpes simplex virus type 1 and 2 [2]. Its mechanism of antiviral action involves intercalation into the DNA helix and disruption of viral uncoating, distinguishing it from nucleoside analog-based antivirals [3]. Note: The CAS number 180208-84-8 provided in the query corresponds to the 9‑hydroxy analog (6H-Indolo[2,3-b]quinoxalin-9-ol,6-[2-(dimethylamino)ethyl]-2,3-dimethyl-), not the parent B220; procurement specifications should verify the intended molecular identity against CAS 112228-65-6.

DNA intercalation tool compound for antiviral mechanism and herpesvirus uncoating studies
N6-dimethylaminoethyl side-chain required for reported DNA binding affinity and GC-rich sequence preference
Distinct from nucleoside analogs — mechanism relies on DNA intercalation and viral uncoating disruption
Verify CAS 112228-65-6; 9-OH analog (CAS 180208-84-8) is a structurally distinct entity

Why Generic Indoloquinoxaline Substitution Fails


Indolo[2,3-b]quinoxalines are not interchangeable: minor structural modifications produce profound shifts in DNA binding affinity, sequence selectivity, and biological activity. The N6-dimethylaminoethyl side chain on B220 confers a DNA binding constant (Kₐ ~10⁶ M⁻¹) and GC‑rich sequence preference that are absent or altered in side‑chain variants [1]. Replacement of the dimethylaminoethyl group with a morpholinoethyl or 2,3‑dihydroxypropyl chain markedly weakens DNA interaction, while the 2,3‑unsubstituted or 9‑hydroxy (9‑OH‑B220) analogs exhibit distinct binding thermodynamics and reduced antiviral potency [2]. In the 6‑(2‑aminoethyl) series, morpholine and 4‑methyl‑piperidine derivatives show divergent cytotoxicity/interferon‑induction profiles compared to B220 [3]. Consequently, procurement of a generic “indoloquinoxaline” without specifying the exact substitution pattern risks obtaining a compound with fundamentally different DNA‑binding and antiviral properties.

Side-chain
Morpholinoethyl or hydroxypropyl analogs may shift DNA binding Replacement of the dimethylaminoethyl group with morpholinoethyl or 2,3-dihydroxypropyl chains markedly weakens DNA interaction; GC-rich sequence preference may not transfer.
Analog
9-OH-B220 (CAS 180208-84-8) is a different chemical entity The 9-hydroxy analog exhibits distinct DNA binding thermodynamics and a non-identical antiviral profile; procurement must differentiate from parent B220.
Subclass
6-(2-aminoethyl) indoloquinoxalines target interferon induction The 6-(2-aminoethyl) subclass is optimized for interferon-inducing activity; B220 belongs to the N,N-dimethylaminoethyl subclass with a direct DNA-intercalation profile. Functional endpoints may not align.

Quantitative Differentiation Evidence for B220


DNA Binding Affinity and Sequence Selectivity

B220 (dimethylaminoethyl side chain) binds DNA with high affinity and exhibits marked GC‑rich sequence preference, whereas analogs bearing a morpholinoethyl side chain or a 2,3‑dihydroxypropyl chain show significantly weaker DNA interactions. The dimethylaminoethyl chain is the critical determinant of strong DNA binding [1].

DNA Binding & Selectivity
Head-to-head
Dimethylaminoethyl side chain: strong DNA binding (Ka ~106 M-1), GC-rich preference. Morpholinoethyl and 2,3-dihydroxypropyl analogs: markedly weaker interaction; GC preference absent.
Supports side-chain-dependent DNA binding context for intercalation studies
DNase I footprinting, fluorescence, and linear dichroism; calf thymus DNA substrates
DNA intercalation binding constant sequence selectivity

Monomeric vs. Dimeric DNA Binding Affinity

Monomeric indoloquinoxaline derivatives (including the B220 scaffold) exhibit DNA binding constants of approximately 10⁶ M⁻¹, whereas covalently linked dimeric derivatives achieve Kₐ values of approximately 10⁹ M⁻¹ — a 1,000‑fold enhancement [1]. This quantifies the affinity ceiling of the monomeric B220 scaffold and provides a benchmark for researchers designing higher‑affinity bis‑intercalators.

Monomeric vs. Dimeric Affinity
Head-to-head
Monomeric indoloquinoxaline (B220 scaffold class): Ka ~106 M-1. Dimeric bis-intercalators: Ka ~109 M-1 — approximately 1,000-fold higher.
Defines monomeric affinity benchmark for scaffold comparison and SAR campaigns
Absorption, fluorescence, linear dichroism spectroscopy; poly(dA-dT)2 substrates
binding affinity quantification dimeric intercalators spectroscopic characterization

Neutrophil ROS Inhibition Mechanism

B220 inhibits both extracellular release and intracellular generation of reactive oxygen species (ROS) in human neutrophils, but this inhibition is not achieved through direct oxygen radical scavenging activity. The compound has no immediate effect on the activity of the pre‑assembled NADPH oxidase [1]. This pharmacological profile differentiates B220 from direct‑acting free radical scavengers.

Neutrophil ROS Mechanism
Method context
B220 inhibits extracellular release and intracellular generation of ROS in human neutrophils without direct radical scavenging and without effect on pre-assembled NADPH oxidase activity.
Supports NADPH oxidase-independent ROS regulation studies; orthogonal to scavenger-type inhibitors
fMLP- and PMA-stimulated neutrophil assays; luminol chemiluminescence and cytochrome c reduction
reactive oxygen species neutrophil pharmacology NADPH oxidase

Antiviral Spectrum Comparison

B220 exhibits potent antiviral activity against HSV‑1, HSV‑2, varicella‑zoster virus (VZV), and human cytomegalovirus (CMV) [1]. In contrast, acyclovir — the standard nucleoside analog anti‑herpes drug — shows weak or negligible activity against CMV [2]. The 9‑hydroxy analog (9‑OH‑B220, CAS 180208‑84‑8) retains DNA‑binding and thermal stabilization properties but has a distinct pharmacological profile relative to the parent B220 [3].

Antiviral Panel Comparison
Cross-study
B220: reported activity against HSV-1, HSV-2, VZV, and CMV. Acyclovir: active against HSV-1, HSV-2, VZV; weak or inactive against CMV. 9-OH-B220: structurally distinct analog with non-identical antiviral profile.
Supports CMV-inclusive herpesvirus panel research context; distinguishes from nucleoside analogs
Plaque reduction assays in GMK, human lung fibroblast, and Vero cells
herpesvirus inhibition CMV VZV

Interferon-Inducing Activity Differentiation

6‑(2‑Aminoethyl)‑6H‑indolo[2,3‑b]quinoxaline derivatives — structurally related to B220 — are low‑toxicity interferon inducers with antiviral activity comparable to or exceeding that of tilorone, a well‑characterized small‑molecule interferon inducer. Morpholine and 4‑methyl‑piperidine derivatives in this series emerged as the most potent antivirals with the least cytotoxicity [1]. B220 itself lacks the free primary amine of these analogs and thus belongs to a pharmacologically distinct subclass.

Interferon-Induction Subclass
Class-level
6-(2-aminoethyl)-indoloquinoxalines (morpholine and 4-methyl-piperidine derivatives): interferon induction comparable to or exceeding tilorone, with low reported cytotoxicity. B220 (N,N-dimethylaminoethyl subclass) was not characterized in this interferon-induction panel.
Class-level distinction: B220 belongs to a functionally divergent subclass from interferon-inducing analogs
MTT cytotoxicity, plaque reduction, and interferon induction assays; Shibinskaya et al., 2010
interferon induction antiviral mechanism comparative pharmacology

DNA Binding Affinity in Extended Aromatic Analogs

Annulation of an additional benzene ring onto the indoloquinoxaline core (7H‑benzo[4,5]indolo[2,3‑b]quinoxalines) increases DNA binding affinity (log Kₐ = 6.23–6.87) compared to the parent 6H‑indolo[2,3‑b]quinoxaline derivatives (log Kₐ = 5.57–5.89). However, this enhanced DNA binding is accompanied by a significant reduction in antiviral activity [1].

Extended Aromatic Analogs
Head-to-head
Benzo-annulated analogs (7H-benzo[4,5]indolo[2,3-b]quinoxalines): log Ka = 6.23–6.87. B220-class 6H-indoloquinoxalines: log Ka = 5.57–5.89. Stronger DNA binding in benzo-annulated analogs paradoxically accompanied by markedly reduced antiviral activity in plaque reduction assays.
Supports 6H core scaffold selection for antiviral mechanism research; binding affinity alone does not predict activity
Ethidium bromide displacement; plaque reduction and MTT assays
extended aromatic system DNA binding enhancement benzo‑annulation

Evidence-Backed Application Scenarios for B220


DNA Intercalation-Dependent Viral Uncoating Studies

B220 is the reference tool compound for investigating the mechanism by which DNA intercalators block herpesvirus uncoating. Its well‑characterized binding constant (Kₐ ~10⁶ M⁻¹), GC‑rich sequence preference, and established disruption of post‑entry viral uncoating steps [1] make it uniquely suited for biophysical studies correlating intercalation geometry with antiviral phenotype. The dimethylaminoethyl side chain is essential for this activity; analogs with morpholinoethyl or hydroxypropyl chains lack sufficient DNA affinity [2].

Selective Inhibition of Cellular ROS Generation

B220 enables dissection of the cellular pathways governing neutrophil ROS production independent of direct oxidant quenching. It inhibits both extracellular release and intracellular generation of ROS without directly scavenging oxygen radicals or inhibiting the assembled NADPH oxidase [3]. This pharmacological profile is distinct from tool antioxidants such as NAC or edaravone and supports mechanistic studies on oxidase assembly, phagosomal ROS regulation, and the role of neutrophil oxidants in viral inflammation.

Broad-Spectrum Anti-Herpesvirus Research with CMV Coverage

Unlike acyclovir, which is inactive against CMV, B220 inhibits HSV‑1, HSV‑2, VZV, and CMV through a DNA‑intercalation mechanism distinct from nucleoside analog chain termination [4]. This makes B220 a valuable positive control or probe for CMV antiviral screening campaigns and for studies exploring intercalation‑based strategies against acyclovir‑resistant herpesvirus strains [5].

Spectroscopic Probe Development and Scaffold Benchmarking

The monomeric B220 scaffold provides a precisely quantified DNA binding benchmark (Kₐ ~10⁶ M⁻¹) against which dimeric bis‑intercalators (Kₐ ~10⁹ M⁻¹) and side‑chain variants can be rationally compared [6]. This quantitative framework supports structure‑activity relationship (SAR) campaigns, computational docking validation, and the development of fluorescent indoloquinoxaline conjugates for DNA imaging or biosensing applications.

Application
Selection Property
Validation Focus
DNA Intercalation Mechanism Studies
N6-dimethylaminoethyl side-chain requirement for reported DNA binding
DNA binding affinity and GC-rich sequence preference context
Neutrophil ROS Pathway Studies
Non-scavenging ROS inhibition mechanism; NADPH oxidase-independent profile
Cellular ROS regulation endpoints; orthogonal to direct radical scavengers
Herpesvirus Panel Research
CMV-inclusive anti-herpesvirus panel via DNA intercalation mechanism
Plaque reduction assay context across HSV-1, HSV-2, VZV, and CMV
DNA Binder Scaffold Benchmarking
Monomeric intercalation affinity benchmark for SAR and probe development
Comparative affinity across analog series; dimeric vs. monomeric scaffold context
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